Cyclohexyl(ethyl)sulfamoyl chloride
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Overview
Description
Cyclohexyl(ethyl)sulfamoyl chloride is an organic compound with the molecular formula C8H16ClNO2S. It is a sulfamoyl chloride derivative, characterized by the presence of a cyclohexyl group and an ethyl group attached to the sulfamoyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(ethyl)sulfamoyl chloride can be synthesized through the reaction of cyclohexylamine and ethylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfamoyl chloride group. The general reaction scheme is as follows:
Cyclohexylamine+Ethylamine+Chlorosulfonic acid→Cyclohexyl(ethyl)sulfamoyl chloride+By-products
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(ethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyclohexyl(ethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted sulfamoyl derivatives can be formed.
Hydrolysis Products: Cyclohexyl(ethyl)sulfamic acid and hydrochloric acid are the primary products of hydrolysis.
Scientific Research Applications
Cyclohexyl(ethyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfamoyl derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use in drug development and as a reagent in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of cyclohexyl(ethyl)sulfamoyl chloride involves its reactivity as a sulfamoyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may modify amino groups in proteins, affecting their structure and function.
Comparison with Similar Compounds
Cyclohexyl(ethyl)sulfamoyl chloride can be compared with other sulfamoyl chlorides, such as:
- Cyclohexyl(methyl)sulfamoyl chloride
- Cyclohexyl(propyl)sulfamoyl chloride
- Ethyl(methyl)sulfamoyl chloride
Uniqueness: The presence of both cyclohexyl and ethyl groups in this compound provides unique steric and electronic properties, influencing its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in specific reactions and applications due to these properties.
Properties
IUPAC Name |
N-cyclohexyl-N-ethylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCOXLJAUYXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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